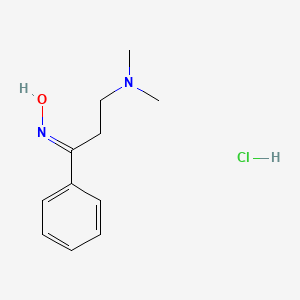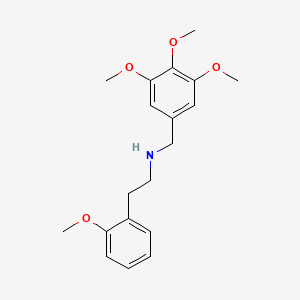![molecular formula C20H17ClN2O2 B3861849 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide, also known as NCE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to decrease the expression of various oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and PTEN. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by decreasing the expression of VEGF and MMP-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its ability to exhibit potent anticancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to investigate its potential synergistic effects with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in clinical settings.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer and anti-inflammatory activity by inhibiting various cellular pathways and inducing apoptosis. While there are some limitations to working with 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14(16-7-6-15-4-2-3-5-17(15)12-16)22-23-20(24)13-25-19-10-8-18(21)9-11-19/h2-12H,13H2,1H3,(H,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPLKAICOYUDL-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)

![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}butanamide](/img/structure/B3861853.png)
![methyl 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3861860.png)